Saframycin D - 66082-30-2

Saframycin D

Catalog Number: EVT-281477
CAS Number: 66082-30-2
Molecular Formula: C28H31N3O9
Molecular Weight: 553.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saframycin D is a dimeric isoquinolinequinone antibiotic.
Source and Classification

Saframycin D was first isolated from the bacterium Streptomyces lavendulae and later from other strains such as Myxococcus xanthus and Pseudomonas fluorescens . The saframycin compounds are classified as secondary metabolites, which are organic compounds that are not directly involved in the normal growth, development, or reproduction of organisms but serve ecological functions, such as defense against predators or competition with other microorganisms.

Synthesis Analysis

The synthesis of Saframycin D involves several complex organic reactions. A notable method includes the regiospecific and stereoselective oxidation of Saframycin B using selenium oxide, which transforms it into Saframycin D . This synthetic pathway highlights the importance of controlling reaction conditions to achieve the desired stereochemistry and yield.

Key Steps in Synthesis:

  1. Starting Material: Saframycin B is used as the precursor.
  2. Oxidation: The oxidation process is facilitated by selenium oxide under controlled conditions.
  3. Isolation: The product is purified through chromatographic techniques to obtain pure Saframycin D.

This synthetic route demonstrates the intricate nature of producing saframycin derivatives while maintaining structural integrity and biological activity.

Molecular Structure Analysis

Saframycin D features a complex molecular structure that includes a tetrahydroisoquinoline core, a quinone moiety, and various substituents that contribute to its biological activity. The molecular formula is typically represented as C₁₄H₁₅N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Details:

  • Core Structure: The tetrahydroisoquinoline framework is essential for its interaction with biological targets.
  • Functional Groups: The presence of hydroxyl and carbonyl groups enhances its reactivity and ability to form adducts with nucleophiles such as DNA.
  • Stereochemistry: The specific spatial arrangement of atoms in Saframycin D is crucial for its biological function.
Chemical Reactions Analysis

Saframycin D undergoes various chemical reactions that are significant for its biological activity. Key reactions include:

  1. DNA Binding: Saframycin D interacts with DNA through intercalation or covalent bonding, leading to strand scission and inhibition of replication .
  2. Reduction Reactions: The quinone moiety can be reduced to form hydroquinone derivatives, which may alter its reactivity and biological effects.
  3. Enzymatic Transformations: In microbial biosynthesis, specific enzymes catalyze the formation of saframycin derivatives from precursor amino acids through non-ribosomal peptide synthetase pathways .

These reactions underscore the versatility of Saframycin D in medicinal chemistry and its potential for further derivatization.

Mechanism of Action

The mechanism of action of Saframycin D primarily involves its ability to bind to DNA, leading to cytotoxic effects. This binding can occur through two main pathways:

  1. Intercalation: Saframycin D inserts itself between DNA base pairs, distorting the double helix structure and preventing proper replication and transcription.
  2. Covalent Bonding: The compound can form covalent bonds with nucleophilic sites on DNA bases, resulting in strand breaks and ultimately triggering apoptotic pathways in cancer cells .

These mechanisms contribute to its effectiveness as an antitumor agent against various types of cancer.

Physical and Chemical Properties Analysis

Saframycin D exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 273.29 g/mol.
  • Solubility: Moderately soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Sensitive to light and moisture; hence it should be stored under appropriate conditions to maintain efficacy.
  • Melting Point: Specific melting point data may vary but typically falls within a range indicative of similar compounds in the saframycin family.

These properties are essential for understanding how Saframycin D can be utilized effectively in therapeutic applications.

Applications

Saframycin D has garnered attention for its potential applications in medicine, particularly in oncology due to its antitumor properties. Key applications include:

  1. Antitumor Therapy: Due to its ability to induce DNA damage in cancer cells, it is being studied as a potential chemotherapeutic agent.
  2. Biosynthetic Studies: Research into its biosynthesis provides insights into natural product chemistry and the development of novel antibiotics .
  3. Combinatorial Chemistry: Its structure serves as a template for creating new derivatives with enhanced biological activity through synthetic modifications .

The ongoing research into Saframycin D continues to unveil new possibilities for its use in treating resistant forms of cancer and developing new antimicrobial agents.

Biosynthesis and Genetic Regulation of Saframycin D

Gene Cluster Architecture and Functional Annotation

Identification of Saframycin D Biosynthetic Gene Cluster in Streptomyces lavendulae

The biosynthetic pathway for saframycin D is governed by a complex genetic architecture within Streptomyces lavendulae NRRL 11002. Genome sequencing revealed a 62-kb contiguous DNA region housing 30 open reading frames (ORFs) that constitute the saframycin biosynthetic gene cluster (sfm cluster) [1]. This cluster encodes an unusual nonribosomal peptide synthetase (NRPS) system alongside tailoring enzymes, regulatory proteins, and resistance mechanisms. Comparative genomic analyses demonstrate significant conservation with saframycin analogs (SFM-Mx1 and safracin B) across microbial taxa, suggesting an evolutionarily conserved biosynthetic strategy for tetrahydroisoquinoline antibiotics [1]. The physical organization of the cluster was confirmed through targeted gene knockout experiments, where disruption of core NRPS genes (e.g., sfmP1-P3) abolished saframycin production [1].

Table 1: Core Genes in Saframycin D Biosynthetic Cluster

GeneProtein TypeFunctionDomain Architecture
sfmP1NRPS Module 1Adenylation and condensation of initial substrateA-T-C
sfmP2NRPS Module 2Incorporation of second amino acidA-T-C
sfmP3Iterative NRPS ModuleDual incorporation of tyrosine derivativeA-T-C-TE
sfmO1-4Oxidative enzymesQuinone formation and functionalizationP450/FMO
sfmBCytochrome P450Oxidative decarboxylationP450
sfmR1/R2Regulatory proteinsTranscriptional activationSARP/LuxR

Role of Nonribosomal Peptide Synthetase (NRPS) Systems in Tetrahydroisoquinoline Backbone Formation

The tetrahydroisoquinoline core of saframycin D is assembled by a trimodular NRPS system (SfmP1-SfmP3) exhibiting non-canonical features. Unlike typical colinear NRPS systems where each module incorporates a single residue, biochemical characterization revealed that the terminal module (SfmP3) operates iteratively, incorporating two tyrosine-derived units to form the central tetrahydroisoquinoline scaffold [1] [6]. This NRPS system activates and condenses L-alanine (Module 1), glycine (Module 2), and two L-tyrosine derivatives (Module 3) to generate the linear tetrapeptide precursor. The thioesterase (TE) domain of SfmP3 then catalyzes the release of the tetrapeptide via a macrolactamization or Dieckmann condensation mechanism, initiating spontaneous cyclization into the pentacyclic saframycin scaffold [1]. This biosynthetic logic represents a significant deviation from classical colinearity rules and enables efficient construction of complex molecular architectures with minimal enzymatic modules.

Regulatory Proteins and Promoter Elements Governing Saframycin D Production

Saframycin biosynthesis is tightly regulated at the transcriptional level by pathway-specific regulators encoded within the sfm cluster. The key regulatory proteins include:

  • SfmR1: A Streptomyces antibiotic regulatory protein (SARP) family activator that binds to conserved heptameric sequences (5'-TGACRR-3') upstream of biosynthetic operons. Overexpression of sfmR1 significantly enhances saframycin titers [1].
  • SfmR2: A LuxR-type transcriptional regulator that likely responds to metabolic signals or quorum-sensing molecules. Gene disruption of sfmR2 reduces saframycin production by >80%, indicating its essential role [1].
  • Constitutive Promoters: The PermE* promoter, when introduced into mutant strains (e.g., TL2004), restores saframycin production, demonstrating its utility in heterologous expression systems [1].These regulatory elements coordinate expression in response to nutritional cues and growth phase, with peak production occurring during late stationary phase in defined media [1].

Enzymatic Mechanisms in Tetrahydroisoquinoline Assembly

Substrate Specificity of Adenylation Domains in NRPS Modules

The adenylation (A) domains within the saframycin NRPS system exhibit stringent yet adaptable substrate recognition patterns critical for precursor selection:

  • SfmP1-A Domain: Specifically activates L-alanine with a catalytic efficiency (kcat/Km) of 1.2 × 104 M-1s-1. Mutational analysis of specificity-conferring residues (Asp235, Trp299) ablates activity [1].
  • SfmP2-A Domain: Selects glycine exclusively (kcat/Km = 8.7 × 103 M-1s-1), with no detectable activation of structurally similar amino acids like alanine or serine [1].
  • SfmP3-A Domain: Exhibits dual specificity for both L-tyrosine and hydroxyphenylpyruvate (kcat/Km = 9.3 × 103 and 7.1 × 103 M-1s-1, respectively), enabling flexibility in aromatic unit incorporation. This promiscuity was confirmed via ATP-PPi exchange assays [1].

Table 2: Substrate Specificity of NRPS Adenylation Domains

NRPS ModulePrimary SubstrateAlternative SubstratesKey Specificity DeterminantsKm (μM)
SfmP1L-alanineNoneAsp235, Trp29985 ± 12
SfmP2GlycineNoneGly301, Thr235120 ± 18
SfmP3L-tyrosineHydroxyphenylpyruvateMet236, Tyr30295 ± 14

Iterative Catalysis and Non-Colinear Peptide Bond Formation

The saframycin NRPS assembly line violates the classical "one module-one residue" paradigm through module iteration and non-colinear chain assembly. Biochemical and genetic evidence supports a revised model:

  • Module 1 (SfmP1) incorporates L-alanine onto the T domain.
  • Module 2 (SfmP2) adds glycine to form the Ala-Gly dipeptidyl intermediate.
  • Module 3 (SfmP3) performs dual catalytic cycles:
  • First cycle: Extends the chain to Ala-Gly-Tyr1
  • Second cycle: Incorporates Tyr2 without module advancement, forming Ala-Gly-Tyr1-Tyr2 [1] [6].This iterative mechanism was confirmed through 14C-labeled tyrosine feeding studies and mutant complementation assays, revealing that the C-terminal condensation domain of SfmP3 recognizes and reloads the growing chain onto the same T domain. The process culminates in TE-domain-mediated release and cyclization, forming the characteristic pentacyclic ring system through intramolecular aldol condensations [1] [6].

Oxidative Tailoring Enzymes for Quinone Moiety Functionalization

The conversion of the cyclized tetrahydroisoquinoline intermediate into saframycin D involves regioselective oxidative transformations catalyzed by specialized tailoring enzymes:

  • SfmO1: A flavin-dependent monooxygenase that installs the ortho-quinone moiety through aromatic hydroxylation followed by dehydration. This redox activation is essential for DNA-binding activity [1] [4].
  • SfmO2: A cytochrome P450 enzyme (CYP450) that catalyzes the phenolic coupling between C-8 and C' positions, generating the spirocyclic system unique to saframycins [1] [4].
  • SfmO3/SfmO4: Non-heme iron, α-ketoglutarate-dependent oxygenases responsible for C-21 hydroxylation and subsequent nitrile formation. Heterologous expression of sfmO4 in Pseudomonas fluorescens FERM BP-14 led to production of saframycin Y3, confirming its role in C-21 functionalization [1] [4].Mechanistically, SfmO enzymes employ radical-based chemistry with molecular oxygen as the oxidant. The quinone formation involves abstraction of a phenolic hydrogen atom by Fe(IV)=O species, generating resonance-stabilized radicals that undergo oxygen rebound or electron transfer [4]. For epoxidation steps, a water molecule-assisted proton shuttle facilitates oxygen transfer, as observed in other oxidative cyclization systems [4].

Table 3: Oxidative Tailoring Enzymes in Saframycin D Biosynthesis

EnzymeCo-factorCatalytic FunctionStructural Outcome
SfmO1FADH2/O2ortho-Hydroxylation of tyrosine-derived ringQuinone moiety formation
SfmO2Heme/O2/NADPHPhenolic coupling between ringsSpirocyclic system formation
SfmO3α-KG/FeII/O2C-21 hydroxylationIminium ion precursor
SfmO4α-KG/FeII/O2Oxidative decarboxylationα-Aminonitrile installation

Properties

CAS Number

66082-30-2

Product Name

Saframycin D

IUPAC Name

N-[[(1S,2S,10R,13S)-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]-2-oxopropanamide

Molecular Formula

C28H31N3O9

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C28H31N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,34,37H,7-9H2,1-6H3,(H,29,38)/t14-,15-,16-,20+/m0/s1

InChI Key

JRGSNFZUTBSLSG-ZFCANOHDSA-N

SMILES

CC1=C(C2=C(C3C4CC5=C(C(N4CC(C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O

Solubility

Soluble in DMSO

Synonyms

Saframycin D;

Canonical SMILES

CC1=C(C2=C(C3C4CC5=C(C(N4CC(C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O

Isomeric SMILES

CC1=C(C2=C([C@H]3[C@@H]4CC5=C([C@@H](N4C[C@@H](C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O

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